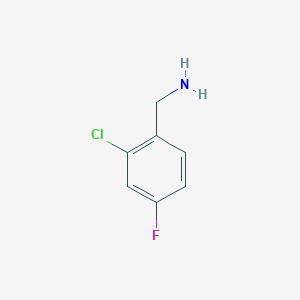

2-Chloro-4-fluorobenzylamine

Description

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKWAXKMZUULLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164945 | |

| Record name | 2-Chloro-4-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15205-11-5 | |

| Record name | 2-Chloro-4-fluorobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015205115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-fluorobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-fluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-4-fluorobenzylamine, a key intermediate in the development of novel therapeutics. This document outlines the primary synthetic routes, detailed (proposed) experimental protocols, and a thorough analysis of its physicochemical and spectroscopic properties.

Introduction

This compound (CAS No. 15205-11-5) is a substituted benzylamine derivative that serves as a versatile building block in medicinal chemistry.[1][2] Its unique substitution pattern, featuring both chloro and fluoro groups on the aromatic ring, allows for the modulation of physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity in target molecules. Consequently, this compound is of significant interest to researchers and professionals involved in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 15205-11-5 | [1][2] |

| Molecular Formula | C₇H₇ClFN | [1][2] |

| Molecular Weight | 159.59 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 94-95 °C at 15 torr | [2] |

| Melting Point | 72-73 °C | [2] |

| Purity | ≥97% (commercially available) | [1] |

Synthesis of this compound

Pathway 1: Reduction of 2-Chloro-4-fluorobenzonitrile

The reduction of the nitrile functional group in 2-Chloro-4-fluorobenzonitrile offers a direct route to the corresponding benzylamine. Strong hydride reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a catalyst are typically employed for this transformation.

Experimental Protocol (Proposed):

-

Materials:

-

2-Chloro-4-fluorobenzonitrile

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) and Cobalt(II) chloride (CoCl₂)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Distilled water

-

Sodium sulfate (anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (a molar excess) in anhydrous diethyl ether is prepared.

-

A solution of 2-Chloro-4-fluorobenzonitrile in anhydrous diethyl ether is added dropwise to the stirred suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently heated to reflux to ensure the completion of the reaction (monitored by TLC).

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

-

The resulting granular precipitate is filtered off and washed with diethyl ether.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved by vacuum distillation.

-

Pathway 2: Amination of 2-Chloro-4-fluorobenzyl Chloride

This pathway involves the nucleophilic substitution of the chlorine atom in 2-Chloro-4-fluorobenzyl chloride with an amino group, typically from ammonia or a protected ammonia equivalent.

Experimental Protocol (Proposed):

-

Materials:

-

2-Chloro-4-fluorobenzyl chloride

-

Aqueous ammonia (concentrated) or ammonia gas

-

An appropriate solvent (e.g., ethanol, methanol, or a sealed tube for gaseous ammonia)

-

Diethyl ether

-

Sodium hydroxide (NaOH)

-

Sodium chloride (brine)

-

Sodium sulfate (anhydrous)

-

-

Procedure:

-

2-Chloro-4-fluorobenzyl chloride is dissolved in a suitable solvent such as ethanol in a pressure vessel.

-

A large excess of concentrated aqueous ammonia is added, and the vessel is securely sealed.

-

The mixture is heated at a temperature typically ranging from 50 to 100 °C for several hours. The reaction progress is monitored by TLC.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and water.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated to give the crude product, which can be purified by vacuum distillation or column chromatography.

-

Characterization

A comprehensive characterization of this compound is essential to confirm its identity and purity. The following sections detail the expected spectroscopic data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Expected):

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the amine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.5 | m | 1H | Aromatic CH |

| ~ 7.0 - 7.2 | m | 2H | Aromatic CH |

| ~ 3.8 - 4.0 | s | 2H | -CH₂-NH₂ |

| ~ 1.5 - 2.0 | br s | 2H | -NH₂ |

¹³C NMR Spectroscopy (Expected):

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 164 (d, ¹JCF) | C-F |

| ~ 135 - 140 (d) | C-Cl |

| ~ 130 - 135 (d) | Quaternary Aromatic C |

| ~ 128 - 132 (d) | Aromatic CH |

| ~ 115 - 120 (d) | Aromatic CH |

| ~ 112 - 117 (d) | Aromatic CH |

| ~ 40 - 45 | -CH₂-NH₂ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N bonds of the amine group, as well as vibrations associated with the substituted aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, sharp (doublet) | N-H stretching (primary amine) |

| 3000 - 3100 | Medium to weak | Aromatic C-H stretching |

| 2850 - 2960 | Medium to weak | Aliphatic C-H stretching (-CH₂-) |

| 1590 - 1610 | Medium to strong | C=C stretching (aromatic ring) |

| 1450 - 1500 | Medium to strong | C=C stretching (aromatic ring) |

| 1200 - 1300 | Strong | C-F stretching |

| 1000 - 1100 | Strong | C-N stretching |

| 700 - 850 | Strong | C-Cl stretching and out-of-plane C-H bending |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 159/161 | Molecular ion ([M]⁺ and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes) |

| 142/144 | Loss of NH₃ |

| 124 | Loss of Cl |

| 109 | Loss of HCl and F |

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of a wide range of pharmacologically active molecules. The presence of the chloro and fluoro substituents can influence the electronic and steric properties of the final compound, impacting its biological activity. It is often utilized in the construction of heterocyclic systems and as a scaffold for the introduction of further diversity.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined synthetic pathways, based on established chemical transformations, offer reliable methods for its preparation. The expected characterization data provides a benchmark for researchers to confirm the identity and purity of the synthesized compound. Its role as a key intermediate underscores its importance in the field of medicinal chemistry and drug development.

References

Spectroscopic Profile of 2-Chloro-4-fluorobenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Chloro-4-fluorobenzylamine, a key intermediate in various chemical syntheses. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous structures. The information herein is intended to assist in the structural elucidation, purity assessment, and quality control of this compound.

Chemical Structure and Properties

-

IUPAC Name: (2-Chloro-4-fluorophenyl)methanamine[1]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from spectral data of structurally similar compounds and established correlation tables.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂- (benzyl) | ~ 3.8 - 4.0 | Singlet (or broad singlet) | - |

| -NH₂ | ~ 1.5 - 2.5 (variable) | Broad Singlet | - |

| Ar-H (H-3) | ~ 7.2 - 7.4 | Doublet of Doublets | J(H-H) ≈ 8.5, J(H-F) ≈ 8.5 |

| Ar-H (H-5) | ~ 7.0 - 7.2 | Doublet of Doublets | J(H-H) ≈ 8.5, J(H-F) ≈ 5.5 |

| Ar-H (H-6) | ~ 7.3 - 7.5 | Triplet of Doublets | J(H-H) ≈ 8.5, J(H-H) ≈ 2.5 |

Note: The chemical shift of the -NH₂ protons is highly dependent on solvent and concentration. The aromatic region will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₂- (benzyl) | ~ 40 - 45 |

| Ar-C (C-1) | ~ 138 - 142 (d, J(C-F) ≈ 7-9 Hz) |

| Ar-C (C-2) | ~ 130 - 134 (d, J(C-F) ≈ 3-5 Hz) |

| Ar-C (C-3) | ~ 115 - 118 (d, J(C-F) ≈ 21-23 Hz) |

| Ar-C (C-4) | ~ 160 - 164 (d, J(C-F) ≈ 245-250 Hz) |

| Ar-C (C-5) | ~ 113 - 116 (d, J(C-F) ≈ 21-23 Hz) |

| Ar-C (C-6) | ~ 128 - 132 (d, J(C-F) ≈ 3-5 Hz) |

Note: The aromatic carbon signals will appear as doublets due to coupling with the fluorine atom. The magnitude of the C-F coupling constant is indicative of the number of bonds separating the carbon and fluorine atoms.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium (two bands for primary amine) |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (aliphatic, -CH₂-) | 2850 - 2960 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| N-H Bend (amine) | 1550 - 1650 | Medium |

| C-N Stretch | 1020 - 1250 | Medium |

| C-F Stretch | 1100 - 1250 | Strong |

| C-Cl Stretch | 600 - 800 | Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 159/161 | [M]⁺ (Molecular ion) |

| 142/144 | [M - NH₃]⁺ |

| 124 | [M - Cl]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: The presence of chlorine will result in isotopic peaks for chlorine-containing fragments, with an approximate ratio of 3:1 for the ³⁵Cl and ³⁷Cl isotopes. The molecular ion peak for a compound containing one nitrogen atom is expected to have an odd nominal mass. Fragmentation of benzylamines often involves cleavage of the C-C bond adjacent to the nitrogen (α-cleavage).[5]

Experimental Protocols

The following are general protocols for acquiring spectroscopic data for compounds such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to approximately 16 ppm.

-

Acquisition time of 2-4 seconds with a relaxation delay of 1-5 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse program.

-

Set the spectral width to approximately 220 ppm.

-

Acquisition time of 1-2 seconds with a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply an appropriate window function (e.g., exponential multiplication) to the Free Induction Decay (FID) before Fourier transformation. Phase and baseline correct the resulting spectrum.

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of the liquid sample directly onto the ATR crystal.

-

Sample Preparation (Thin Film): If the sample is a liquid, place a drop between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Data Acquisition:

-

Record a background spectrum of the empty IR beam path or the clean ATR crystal.

-

Place the sample in the IR beam.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.

Caption: Workflow for Spectroscopic Data Analysis.

References

The Strategic Role of 2-Chloro-4-fluorobenzylamine in the Development of Targeted Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluorobenzylamine, a halogenated benzylamine derivative, has emerged as a pivotal building block in modern medicinal chemistry. Its unique substitution pattern, featuring both chloro and fluoro groups on the aromatic ring, imparts favorable physicochemical properties to derivative molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] This technical guide delves into the core utility of this compound as a versatile intermediate in the synthesis of potent and selective kinase inhibitors, with a particular focus on its application in the development of dual Epidermal Growth Factor Receptor (EGFR) and ErbB-2 kinase inhibitors.

Physicochemical Properties of this compound

The strategic incorporation of this compound into drug candidates is guided by its distinct molecular characteristics. A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| CAS Number | 15205-11-5 |

| Molecular Formula | C₇H₇ClFN |

| Molecular Weight | 159.59 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 94 °C |

| Density | 1.271 g/cm³ |

| Refractive Index | 1.535 |

Application in the Synthesis of Dual EGFR/ErbB-2 Kinase Inhibitors

A significant application of this compound is in the synthesis of a novel series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives, designed as dual inhibitors of EGFR and ErbB-2 tyrosine kinases.[2] These kinases are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of many cancers.

Quantitative Structure-Activity Relationship (SAR)

The following table summarizes the in vitro biological activities of a selection of these pyrimidine derivatives, highlighting the impact of various substitutions on their inhibitory potency.

| Compound | R Group | EGFR IC₅₀ (nM) | ErbB-2 IC₅₀ (nM) | A431 IC₅₀ (μM) | SKOV-3 IC₅₀ (μM) |

| 6 | -NHCO-CH=CH₂ (acrylamide) | 37 | 29 | 3.25 | 0.89 |

| 9 | -NHCO-CH₂-CN (cyanoacetamide) | 48 | 38 | >10 | >10 |

| 11 | -NH-(pyrimidin-4-yl)-amine | 61 | 42 | 4.24 | 0.71 |

| 14 | -NHCO-CH₂-O-Ph | 65 | 79 | >10 | >10 |

Data sourced from Bioorganic & Medicinal Chemistry, 2012, 20(2), 877-85.[2]

Experimental Protocols

General Synthetic Pathway for Pyrimidine Derivatives

The synthesis of the target 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives involves a multi-step process, commencing with the preparation of key intermediates.

DOT Script for Synthetic Workflow

References

Physical and chemical properties of 2-Chloro-4-fluorobenzylamine

This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and analysis of 2-Chloro-4-fluorobenzylamine (CAS No. 15205-11-5). It is intended for researchers, scientists, and professionals in the fields of drug development and medicinal chemistry. This versatile benzylamine derivative serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules.[1]

Core Chemical and Physical Properties

This compound is a substituted benzylamine characterized by the presence of chlorine and fluorine atoms on the benzene ring.[1] These halogen substituents significantly influence the electronic properties, lipophilicity, and metabolic stability of molecules into which it is incorporated, making it a valuable intermediate in drug design.[1] The primary amine group provides a reactive handle for a wide range of chemical transformations.[1]

The key physical and chemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇ClFN | [2][3][4][5] |

| Molecular Weight | 159.59 g/mol | [4][5][6] |

| CAS Number | 15205-11-5 | [3][4][5] |

| Appearance | Clear, colorless liquid | [3] |

| Purity | ≥96.0% to ≥97% | [3][4] |

| Density | 1.271 g/cm³ | |

| Boiling Point | 94 °C | |

| Flash Point | >110°C | |

| Refractive Index | 1.5320-1.5370 @ 20°C | [3] |

| SMILES | NCC1=CC=C(F)C=C1Cl | [3][4] |

| InChI Key | CBKWAXKMZUULLO-UHFFFAOYSA-N | [3] |

Chemical Reactivity and Applications

The reactivity of this compound is primarily dictated by its primary amine group (-NH2). This functional group allows for a variety of chemical reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Condensation Reactions: For example, with ketones or aldehydes to form imines (Schiff bases).

-

Cyclization Reactions: Participation in the formation of heterocyclic compounds, which are prevalent in many classes of drugs.[1]

Its role as a versatile intermediate is highlighted by its use as a precursor in the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1] The strategic placement of the chloro and fluoro groups can enhance the binding affinity and pharmacokinetic profiles of the final active pharmaceutical ingredient (API).[1]

Illustrative Experimental Protocols

Synthesis Pathway

A plausible synthetic route to this compound can be inferred from the synthesis of related fluorinated aromatic compounds, which often start from a corresponding toluene derivative. A common approach involves the radical bromination of the methyl group followed by amination.

Below is a conceptual workflow for the synthesis of this compound from 2-Chloro-4-fluorotoluene.

Caption: Conceptual synthesis workflow for this compound.

Methodology:

-

Radical Bromination: 2-Chloro-4-fluorotoluene is reacted with a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., azobisisobutyronitrile - AIBN) in a suitable solvent (e.g., carbon tetrachloride). The reaction mixture is typically heated under reflux to initiate the reaction.

-

Work-up: After the reaction is complete, the mixture is cooled, and the succinimide byproduct is filtered off. The solvent is removed under reduced pressure to yield crude 2-Chloro-4-fluorobenzyl bromide.

-

Amination: The crude benzyl bromide is then reacted with an excess of ammonia (often as a solution in an alcohol or as liquid ammonia under pressure) to displace the bromide and form the primary amine.

-

Purification: The final product, this compound, is isolated and purified from the reaction mixture. This typically involves an aqueous work-up to remove salts, followed by extraction with an organic solvent. The solvent is then removed, and the product is purified by vacuum distillation.

Analytical Methods for Purity Assessment

The purity of this compound is critical for its use in further synthetic steps. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing purity and identifying impurities.

Below is a general workflow for the purity analysis of this compound.

Caption: General analytical workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC) - General Protocol:

-

Instrumentation: HPLC system with a UV detector.

-

Column: A reverse-phase column, such as a C18, is typically suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Sample Preparation: A dilute solution of this compound is prepared in the mobile phase or a compatible solvent.

-

Analysis: The sample is injected, and the resulting chromatogram is analyzed. Purity is determined by the area percentage of the main peak.

Gas Chromatography (GC) - General Protocol:

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase).

-

Carrier Gas: Typically helium or hydrogen.

-

Temperature Program: An oven temperature program that allows for the separation of the main component from any volatile impurities.

-

Injector and Detector Temperature: Set to ensure proper volatilization of the sample and to prevent condensation.

-

Sample Preparation: The sample is diluted in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Analysis: The prepared sample is injected, and the peak areas in the resulting chromatogram are used to calculate the purity.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

-

Hazards: Causes severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

First Aid:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.

-

In all cases of exposure, seek immediate medical attention.

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Some suppliers recommend storage under an inert atmosphere like argon.[5]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Biological Activity and Signaling Pathways

There is no significant information available in the scientific literature to suggest that this compound itself has specific biological activities or is directly involved in signaling pathways. Its primary role is that of a synthetic intermediate. The biological activity of interest arises from the larger, more complex molecules that are synthesized using this building block. Therefore, a signaling pathway diagram for this compound is not applicable.

Conclusion

This compound is a valuable and versatile chemical intermediate for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique substitution pattern offers medicinal chemists a tool to modulate the properties of new drug candidates. While detailed public information on its synthesis and analysis is sparse, its chemical nature allows for the application of standard organic chemistry techniques for its preparation and quality control. Proper safety and handling procedures are essential when working with this corrosive compound.

References

An In-depth Technical Guide to 2-Chloro-4-fluorobenzylamine as a Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-fluorobenzylamine is a versatile fluorinated building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzene ring, coupled with a reactive primary amine, makes it a valuable synthon for the creation of complex molecular architectures with diverse pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role in the development of P2X7 receptor antagonists and quinoxaline derivatives. Detailed experimental protocols and visual diagrams of key chemical transformations and biological pathways are presented to facilitate its practical application in the laboratory.

Physicochemical Properties

This compound is a halogenated benzylamine derivative with the molecular formula C₇H₇ClFN and a molecular weight of 159.59 g/mol . The presence of both chlorine and fluorine atoms on the aromatic ring influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive component in drug design.

| Property | Value |

| Molecular Formula | C₇H₇ClFN |

| Molecular Weight | 159.59 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 94 °C |

| Density | 1.271 g/cm³ |

| Refractive Index | 1.535 |

| Flash Point | >110 °C |

| CAS Number | 15205-11-5 |

Synthesis of this compound

The primary route for the synthesis of this compound involves the reduction of its corresponding nitrile, 2-chloro-4-fluorobenzonitrile. This transformation can be efficiently achieved using a variety of reducing agents, with catalytic hydrogenation being a common and scalable method.

Experimental Protocol: Catalytic Hydrogenation of 2-chloro-4-fluorobenzonitrile

Materials:

-

2-chloro-4-fluorobenzonitrile

-

Methanol (or Ethanol)

-

Raney Nickel (or Palladium on Carbon)

-

Hydrogen gas

-

Filter aid (e.g., Celite)

Procedure:

-

In a suitable hydrogenation vessel, dissolve 2-chloro-4-fluorobenzonitrile (1.0 eq) in methanol or ethanol.

-

Carefully add a catalytic amount of Raney Nickel or Palladium on Carbon to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen gas.

-

Filter the reaction mixture through a pad of filter aid to remove the catalyst.

-

Wash the filter cake with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation to yield the final product.

Applications in the Synthesis of Bioactive Molecules

The primary amine functionality of this compound serves as a versatile handle for a variety of chemical transformations, including acylation, alkylation, and condensation reactions. This reactivity has been exploited in the synthesis of numerous pharmacologically active compounds.

Synthesis of N-(2-chloro-4-fluorobenzyl)acrylamide

N-substituted acrylamides are an important class of compounds in drug discovery, often utilized as covalent inhibitors that target specific amino acid residues in proteins.

Materials:

-

This compound

-

Acryloyl chloride

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM or THF.

-

Add a non-nucleophilic base such as TEA or DIEA (1.1-1.5 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add acryloyl chloride (1.0-1.2 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography to yield N-(2-chloro-4-fluorobenzyl)acrylamide.

Precursor to P2X7 Receptor Antagonists

The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory signaling pathways. Its activation leads to the release of pro-inflammatory cytokines, making it a promising therapeutic target for a range of inflammatory and neurological disorders. This compound is a valuable building block for the synthesis of P2X7 receptor antagonists. For instance, it can be envisioned as a key component in the synthesis of analogs of the clinical candidate CE-224,535, a potent P2X7 receptor antagonist.

Synthon for Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. A common method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. While this compound itself is not a direct precursor, it can be readily converted into a suitable o-phenylenediamine derivative for subsequent quinoxaline synthesis.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of biologically active molecules. Its straightforward synthesis and reactive primary amine functionality, combined with the beneficial properties imparted by its halogen substituents, make it an important tool for medicinal chemists and drug development professionals. The detailed protocols and pathways provided in this guide aim to facilitate its effective utilization in the discovery and development of novel therapeutics.

Potential Biological Activities of 2-Chloro-4-fluorobenzylamine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the biological activities of derivatives synthesized directly from 2-chloro-4-fluorobenzylamine is limited. This guide, therefore, provides an in-depth analysis of the potential biological activities of this class of compounds by examining structurally related halogenated benzylamine and benzaldehyde derivatives. The insights presented are inferred from studies on compounds sharing key structural features, such as the chloro and fluoro substituted phenyl ring, which are known to influence pharmacological properties.

Introduction

This compound is a versatile chemical intermediate characterized by the presence of a benzylamine core substituted with both chlorine and fluorine atoms. These halogens can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Consequently, derivatives of halogenated benzylamines and benzaldehydes are of significant interest in medicinal chemistry for the development of novel therapeutic agents. This guide explores the potential anticancer, antimicrobial, and enzyme-inhibitory activities of derivatives that could be synthesized from this compound, drawing on data from closely related compound classes.

Potential Anticancer Activity

Schiff bases, a class of compounds readily synthesized from primary amines and aldehydes, have demonstrated significant potential as anticancer agents. The imine (-C=N-) linkage is crucial for their biological activity. While direct studies on Schiff bases from this compound are not prevalent in the reviewed literature, research on analogous compounds provides valuable insights.

For instance, Schiff bases derived from substituted benzaldehydes have shown cytotoxicity against various cancer cell lines. The anticancer mechanism often involves the induction of apoptosis, mediated by the generation of reactive oxygen species (ROS) and subsequent mitochondrial damage.[2]

Quantitative Data for Anticancer Activity of Related Schiff Base Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Carbon Dot-based Schiff Bases | Glioma GL261 | 17.9 µg/mL | [2] |

| Carbon Dot-based Schiff Bases | U251 | 14.9 µg/mL | [2] |

| 2-((3-chlorophenylimino)methyl)-5-(diethylamino)phenol | HeLa | Micromolar range | [3] |

| 2-((2,4-dichlorophenylimino)methyl)-5-(diethylamino)phenol | HeLa, MCF-7 | Micromolar range | [3] |

| 5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol | HeLa, MCF-7 | Micromolar range | [3] |

Experimental Protocols: Anticancer Activity Assessment

MTT Assay for Cytotoxicity:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The synthesized Schiff base derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO, isopropanol).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Visualizations

Potential Antimicrobial Activity

Heterocyclic derivatives, particularly those containing triazole and pyrazole rings, are well-documented for their antimicrobial properties. The incorporation of a halogenated benzylamine moiety, such as this compound, into these scaffolds could yield compounds with enhanced antibacterial and antifungal activities.

1,2,4-Triazole Derivatives

Triazole derivatives are known to exhibit a broad spectrum of antimicrobial activities. The mechanism of action often involves the inhibition of essential microbial enzymes. Studies on 1,2,4-triazolium derivatives with di-substituted benzyl groups (dichloro and difluoro) have shown potent activity against a range of bacteria and fungi, with Minimum Inhibitory Concentrations (MICs) in the low micromolar range.[4][5]

Quantitative Data for Antimicrobial Activity of Related Triazole Derivatives

| Compound Class | Microorganism | MIC (µM) | Reference |

| 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | S. aureus, E. coli, C. albicans, A. fumigatus | 1.05 - 8.38 | [4] |

| 1-(2,4-Difluorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | S. aureus, E. coli, C. albicans, A. fumigatus | 1.05 - 8.38 | [4] |

| 4-Amino-5-aryl-4H-1,2,4-triazole derivatives (with 4-chloro substituent) | E. coli, B. subtilis, P. aeruginosa | Good activity | [6] |

Pyrazole Derivatives

Pyrazole derivatives also represent a significant class of antimicrobial agents. Their activity is often attributed to their ability to interfere with microbial metabolic pathways. For instance, coumarin-pyrazole carboxamide hybrids have shown significant inhibition against E. coli and Salmonella, with some compounds exhibiting excellent enzyme inhibition against Topoisomerase II and IV.[3]

Quantitative Data for Antimicrobial Activity of Related Pyrazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Coumarin-pyrazole carboxamide hybrid | E. coli | 0.25 | [3] |

| Coumarin-pyrazole carboxamide hybrid | Salmonella | 0.05 | [3] |

| Bis-fluoro substituted pyrazole | S. aureus, MRSA, A. baumannii | 12.5 | [3] |

| Bis-chloro substituted pyrazole | Gram-positive strains | 0.78 | [3] |

Experimental Protocols: Antimicrobial Activity Assessment

Broth Microdilution Method for MIC Determination:

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: The synthesized compounds are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Potential Enzyme Inhibition

The structural features of this compound derivatives make them potential candidates for enzyme inhibitors. The halogen substitutions can enhance binding to enzyme active sites, and the benzylamine core provides a scaffold for further functionalization to target specific enzymes.

Kinase Inhibition

Derivatives of halogenated anilines, which are structurally similar to benzylamines, have been shown to act as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and ErbB-2.[7] These kinases are often dysregulated in cancer, making them attractive therapeutic targets. For example, pyrimidine derivatives with a 3-chloro-4-(3-fluorobenzyloxy)anilino moiety have demonstrated significant dual EGFR/ErbB-2 kinase inhibitory activity with IC50 values in the nanomolar range.[7]

Quantitative Data for Kinase Inhibition by Related Compounds

| Compound | Target Kinase | IC50 (nM) | Reference |

| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-acrylamidophenoxy)pyrimidine | EGFR/ErbB-2 | 37/29 | [7] |

| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-cyanoacetamidophenoxy)pyrimidine | EGFR/ErbB-2 | 48/38 | [7] |

Experimental Protocols: Enzyme Inhibition Assay

In Vitro Kinase Assay (e.g., for EGFR):

-

Enzyme and Substrate Preparation: Recombinant human EGFR kinase and a suitable substrate (e.g., a synthetic peptide) are prepared in an assay buffer.

-

Compound Preparation: The test compounds are serially diluted in the assay buffer.

-

Reaction Initiation: The kinase, substrate, ATP, and test compound are mixed in the wells of a microplate.

-

Incubation: The reaction is allowed to proceed at a specific temperature (e.g., 30°C) for a defined time.

-

Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

-

IC50 Calculation: The IC50 value is determined from the dose-response curve.

Visualizations

Conclusion

While direct experimental evidence for the biological activities of this compound derivatives is not extensively available in the public domain, the analysis of structurally similar compounds strongly suggests their potential as valuable scaffolds in drug discovery. The presence of both chloro and fluoro substituents on the benzylamine core provides a unique combination of properties that can be exploited to develop novel anticancer, antimicrobial, and enzyme-inhibiting agents. Further synthesis and biological evaluation of derivatives of this compound are warranted to fully explore their therapeutic potential. This guide provides a foundational framework for researchers and drug development professionals to design and evaluate such compounds, leveraging the established methodologies and insights from related chemical series.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, antibacterial and antifungal activities of novel 1,2,4-triazolium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling, and Storage of 2-Chloro-4-fluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety, handling, and storage guidelines for 2-Chloro-4-fluorobenzylamine (CAS No. 15205-11-5). Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of research and development activities.

Chemical and Physical Properties

This compound is a colorless liquid that is classified as a corrosive material. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₇ClFN |

| Molecular Weight | 159.59 g/mol |

| Physical State | Liquid |

| Appearance | Colorless |

| Boiling Point | 94 - 95 °C / 201.2 - 203 °F |

| Flash Point | > 110 °C / > 230 °F |

| Water Solubility | Immiscible |

Hazard Identification and Classification

This compound is a hazardous substance that poses significant risks upon exposure. It is crucial to understand its classification to implement appropriate safety measures.

GHS Classification:

-

Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.

-

Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.

Hazard Statements (H-phrases):

-

H314: Causes severe skin burns and eye damage.

Precautionary Statements (P-phrases):

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory when handling this compound to prevent skin and eye contact.

| PPE Category | Specifications |

| Eye and Face Protection | Chemical safety goggles and a face shield are required. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are essential. It is critical to consult the glove manufacturer's chemical resistance data for specific breakthrough times. As a general guideline, thicker gloves provide greater resistance. |

| Skin and Body Protection | A lab coat, chemical-resistant apron, and closed-toe shoes must be worn. |

| Respiratory Protection | Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. |

Safe Handling and Storage Procedures

Proper handling and storage practices are paramount to minimizing the risks associated with this compound.

Handling:

-

Always work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid direct contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Use appropriate, clean, and dry equipment.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed, original container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents and acids.

-

The storage area should be designated for corrosive materials.

Methodological & Application

Application Notes and Protocols for 2-Chloro-4-fluorobenzylamine in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluorobenzylamine is a versatile primary amine that serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules.[1] Its unique substitution pattern, featuring both chloro and fluoro groups on the benzene ring, offers medicinal chemists levers to modulate the electronic properties, lipophilicity, and metabolic stability of target compounds. The primary amine functionality provides a reactive handle for a variety of chemical transformations, including N-acylation, N-alkylation, reductive amination, and Pictet-Spengler reactions, making it an important intermediate in the construction of complex heterocyclic systems.[1]

This document provides detailed application notes and experimental protocols for key reaction mechanisms involving this compound, tailored for researchers and professionals in drug development and organic synthesis.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in chemical synthesis.

| Property | Value |

| CAS Number | 15205-11-5 |

| Molecular Formula | C₇H₇ClFN |

| Molecular Weight | 159.59 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 94-96 °C (10 mmHg) |

| Density | 1.275 g/cm³ at 25 °C |

Safety Precautions: this compound is corrosive and can cause severe skin burns and eye damage. It is harmful if swallowed or inhaled. Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Reaction Mechanisms and Pathways

This compound readily participates in a variety of reactions common to primary amines, making it a valuable synthon for the introduction of the 2-chloro-4-fluorobenzyl moiety.

N-Acylation

N-acylation is a fundamental reaction for the formation of amides. This compound reacts with acylating agents such as acyl chlorides and anhydrides to form stable N-benzyl amides. This reaction is widely used to introduce the 2-chloro-4-fluorobenzyl group into molecules or to prepare precursors for further transformations.

General Reaction Scheme:

Caption: General workflow for the N-acylation of this compound.

Experimental Protocol: Synthesis of N-(2-Chloro-4-fluorobenzyl)acetamide

This protocol details the acylation of this compound with acetyl chloride.

-

Materials:

-

This compound

-

Acetyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain N-(2-Chloro-4-fluorobenzyl)acetamide.

-

| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Yield (%) |

| This compound | Acetyl Chloride | Et₃N | DCM | 3 | >90 (typical) |

| This compound | Benzoyl Chloride | Pyridine | Toluene | 4 | >85 (typical) |

Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds. This compound can react with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. This one-pot procedure is highly efficient for the synthesis of N-alkylated derivatives.

General Reaction Scheme:

Caption: General workflow for the reductive amination of aldehydes/ketones with this compound.

Experimental Protocol: Synthesis of N-(4-Methoxybenzyl)-1-(2-chloro-4-fluorophenyl)methanamine

This protocol describes the reductive amination of 4-methoxybenzaldehyde with this compound.

-

Materials:

-

This compound

-

4-Methoxybenzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred solution of this compound (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in anhydrous 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 eq) in one portion at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired secondary amine.

-

| Aldehyde/Ketone | Reducing Agent | Solvent | Time (h) | Yield (%) |

| 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCE | 18 | 85-95 (typical) |

| Cyclohexanone | NaBH₃CN | MeOH | 24 | 70-80 (typical) |

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related heterocyclic frameworks. While this compound itself does not directly participate as the β-arylethylamine component, its precursor, 2-chloro-4-fluorobenzaldehyde, can be reacted with tryptamine derivatives to construct these important scaffolds. The resulting product would bear the 2-chloro-4-fluorophenyl group at the 1-position of the tetrahydro-β-carboline ring system.

General Reaction Scheme:

References

Application Notes and Protocols for the Analysis of 2-Chloro-4-fluorobenzylamine by HPLC and GC-MS

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Chloro-4-fluorobenzylamine using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for quality control, impurity profiling, and stability testing in the pharmaceutical and chemical industries.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Reversed-phase HPLC with UV detection is a robust and widely accessible technique for the analysis of aromatic amines like this compound. This method provides excellent resolution and sensitivity for quantification.

Application Note: HPLC-UV Analysis

This application note outlines a validated HPLC-UV method for the determination of this compound. The method is suitable for assay and purity determinations.

Chromatographic Conditions:

| Parameter | Condition |

| HPLC System | Agilent 1290 Infinity LC System or equivalent |

| Column | Agilent ZORBAX Eclipse Plus C18, RRHT, 3.0 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 70% B over 13 minutes, followed by a re-equilibration step |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Method Validation Summary:

The following table summarizes the typical validation parameters for this method.

| Validation Parameter | Expected Value |

| Retention Time | Approximately 5-7 minutes |

| Linearity (r²) | ≥ 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery) | 98 - 102% |

| Selectivity | No interference from blank and known impurities at the retention time of the analyte. |

Experimental Protocol: HPLC-UV

1. Reagents and Materials:

-

This compound reference standard (purity ≥ 99%)

-

Acetonitrile (HPLC grade)

-

Formic acid (ACS grade)

-

Water (HPLC grade)

-

Volumetric flasks, pipettes, and syringes

-

0.45 µm syringe filters

2. Standard Solution Preparation:

-

Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation:

-

Accurately weigh a sample containing this compound and prepare a solution in a 50:50 mixture of acetonitrile and water to achieve a final concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Analysis:

-

Set up the HPLC system with the conditions specified in the application note.

-

Inject the blank (mobile phase), standard solutions, and sample solutions.

-

Integrate the peak area of this compound and calculate the concentration in the sample using the calibration curve generated from the standard solutions.

Workflow for HPLC-UV Analysis:

Caption: General workflow for the HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers high sensitivity and specificity, making it ideal for the analysis of this compound, especially for impurity profiling and trace analysis.

Application Note: GC-MS Analysis

This application note describes a GC-MS method for the analysis of this compound. The method is based on a published procedure for isomeric fluorobenzylamines and is suitable for both qualitative and quantitative analysis.

Chromatographic and Mass Spectrometric Conditions:

| Parameter | Condition |

| GC System | Agilent 7890B GC with 5977A MSD or equivalent |

| Column | J&W Scientific DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Oven Program | 70 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MSD Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-400 |

Quantitative Data Summary:

The following table provides expected quantitative parameters for a validated GC-MS method.

| Parameter | Expected Value |

| Retention Time | Approximately 8-10 minutes |

| Linearity (r²) | ≥ 0.995 |

| Range | 0.1 - 50 µg/mL |

| Limit of Detection (LOD) | ~0.02 µg/mL |

| Limit of Quantification (LOQ) | ~0.07 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (Recovery) | 95 - 105% |

| Specificity | Confirmed by mass spectrum and retention time. |

Experimental Protocol: GC-MS

1. Reagents and Materials:

-

This compound reference standard (purity ≥ 99%)

-

Dichloromethane (GC grade) or other suitable solvent

-

Volumetric flasks, pipettes, and syringes

-

GC vials with inserts

2. Standard Solution Preparation:

-

Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with dichloromethane to concentrations ranging from 0.1 µg/mL to 50 µg/mL.

3. Sample Preparation:

-

Liquid-Liquid Extraction (LLE): For samples in an aqueous matrix, perform a liquid-liquid extraction. Adjust the sample pH to >10 with NaOH. Extract with an equal volume of dichloromethane. Collect the organic layer.

-

Direct Dilution: For samples already in an organic solvent, dilute with dichloromethane to a final concentration within the calibration range.

4. GC-MS Analysis:

-

Set up the GC-MS system with the conditions specified in the application note.

-

Inject the blank (solvent), standard solutions, and sample solutions.

-

Identify this compound by its retention time and mass spectrum.

-

For quantification, create a calibration curve by plotting the peak area of a characteristic ion (e.g., the molecular ion or a major fragment ion) against the concentration of the standard solutions. Calculate the concentration in the sample using this curve.

Logical Relationship of Method Validation Parameters:

Caption: Interrelationship of key analytical method validation parameters.

Experimental protocol for N-alkylation of 2-Chloro-4-fluorobenzylamine

Application Note: N-Alkylation of 2-Chloro-4-fluorobenzylamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its primary amine functionality serves as a key handle for structural modification, enabling the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies. N-alkylation is a fundamental transformation that introduces alkyl substituents onto the nitrogen atom, which can significantly influence the pharmacological and pharmacokinetic properties of the resulting molecules. This document provides detailed experimental protocols for two common and effective methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination with aldehydes or ketones.

Key Synthetic Strategies

Two primary strategies for the N-alkylation of this compound are detailed below:

-

Direct Alkylation with Alkyl Halides: This is a classical SN2 reaction where the amine acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide.[1] The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. While straightforward, this method can sometimes lead to over-alkylation, yielding tertiary amines and quaternary ammonium salts.[1] Careful control of reaction conditions is therefore important.

-

Reductive Amination: This two-step, one-pot procedure involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate. The imine is then reduced in situ to the corresponding secondary amine using a suitable reducing agent. This method is often preferred for its high selectivity for mono-alkylation and the use of milder reaction conditions.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the different N-alkylation methods, based on established procedures for analogous aromatic amines.

Table 1: Direct N-Alkylation with Alkyl Halides

| Alkylating Agent | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| Methyl Iodide | K₂CO₃ (1.5) | Acetonitrile | 60-80 | 4-8 | 85-95 |

| Ethyl Bromide | Cs₂CO₃ (1.2) | DMF | 70-90 | 6-12 | 80-90 |

| Benzyl Bromide | K₂CO₃ (1.5) | Acetonitrile | 50-70 | 3-6 | 90-98 |

| Propargyl Bromide | K₂CO₃ (1.5) | Acetone | Reflux | 5-10 | 75-85 |

Table 2: Reductive Amination with Aldehydes/Ketones

| Aldehyde/Ketone | Reducing Agent (equivalents) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| Formaldehyde (37% aq.) | Sodium Cyanoborohydride (1.5) | Methanol | Room Temp | 2-4 | 90-98 |

| Acetaldehyde | Sodium Triacetoxyborohydride (1.5) | 1,2-Dichloroethane | Room Temp | 3-6 | 85-95 |

| Benzaldehyde | Sodium Triacetoxyborohydride (1.5) | Dichloromethane | Room Temp | 4-8 | 90-98 |

| Acetone | Sodium Borohydride (1.5) | Methanol | Reflux | 6-12 | 75-85 |

Experimental Protocols

Method 1: Direct N-Alkylation with Alkyl Halide

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), anhydrous

-

Acetonitrile or N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile or DMF.

-

Add the base (e.g., K₂CO₃, 1.5 eq) to the solution and stir the mixture at room temperature for 15-30 minutes.[2]

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.[2]

-

Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress by thin-layer chromatography (TLC).[2]

-

Upon completion, cool the reaction to room temperature.[2]

-

Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of aqueous phase).[2]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[2]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.[2]

-

Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Method 2: Reductive Amination with an Aldehyde or Ketone

This protocol details the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.

Materials:

-

This compound

-

Aldehyde or ketone (e.g., benzaldehyde, acetone)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the aldehyde or ketone (1.1 eq).

-

Dissolve the reactants in anhydrous 1,2-dichloroethane.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[3]

-

Extract the aqueous residue with dichloromethane (3 x volume of aqueous phase).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

Visualizations

Caption: General experimental workflow for N-alkylation.

References

2-Chloro-4-fluorobenzylamine: A Versatile Precursor for the Discovery of Novel Kinase Inhibitors

Application Note

Introduction

2-Chloro-4-fluorobenzylamine is a key building block in medicinal chemistry, particularly in the development of targeted therapies such as kinase inhibitors. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzyl ring, offers medicinal chemists precise control over the steric and electronic properties of the final drug molecule. This application note details the use of this compound and its analogs in the synthesis of potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and ErbB-2 (also known as HER2), two well-validated targets in oncology. The methodologies, quantitative data, and relevant biological pathways described herein provide a comprehensive guide for researchers in drug discovery and development.

The strategic incorporation of the 2-chloro-4-fluorobenzyl moiety can enhance the binding affinity of a ligand to its target protein and improve its pharmacokinetic profile. The chloro group can form specific halogen bonds with the protein backbone, while the fluoro group can modulate pKa, improve metabolic stability, and increase membrane permeability. This combination makes this compound an attractive starting material for the synthesis of novel therapeutic agents.

Application in the Synthesis of Dual EGFR/ErbB-2 Kinase Inhibitors

A notable application of substituted benzylamines is in the synthesis of 4-anilino-6-(substituted-phenoxy)pyrimidine derivatives, which have shown significant potential as dual inhibitors of EGFR and ErbB-2 kinases. Overexpression or mutation of these receptor tyrosine kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The general structure of these inhibitors involves the substituted anilino group occupying the ATP-binding site of the kinase domain.

A representative series of compounds, 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines, demonstrates the utility of a fluorobenzylamine precursor in achieving potent inhibition of both EGFR and ErbB-2. The 3-fluorobenzyloxy group in these molecules mimics the structural and electronic properties that would be conferred by a 2-chloro-4-fluorobenzyl group, serving as an excellent case study.

Quantitative Data: In Vitro Kinase Inhibition and Antiproliferative Activity

The synthesized pyrimidine derivatives exhibit potent inhibitory activity against both EGFR and ErbB-2 kinases, as well as significant antiproliferative effects in cancer cell lines that overexpress these receptors. The following tables summarize the key quantitative data for a selection of these compounds.[1]

Table 1: In Vitro Kinase Inhibitory Activity of Pyrimidine Derivatives [1]

| Compound ID | R-Group | EGFR IC₅₀ (nM) | ErbB-2 IC₅₀ (nM) |

| 6 | Acrylamido | 37 | 29 |

| 9 | Cyanoacetamido | 48 | 38 |

| 11 | (6-(4-amino)pyrimidinyl)amino | 61 | 42 |

| 14 | Phenoxyacetamido | 65 | 79 |

Table 2: In Vitro Antiproliferative Activity of Pyrimidine Derivatives [1]

| Compound ID | A431 (EGFR overexpressing) IC₅₀ (µM) | SKOV-3 (ErbB-2 overexpressing) IC₅₀ (µM) |

| 6 | 3.25 | 0.89 |

| 11 | 4.24 | 0.71 |

Experimental Protocols

The synthesis of the dual EGFR/ErbB-2 inhibitors involves a multi-step synthetic route, with the key step being the coupling of the substituted aniline with the pyrimidine core. The following is a representative experimental protocol for the synthesis of compound 6 .

Protocol 1: Synthesis of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-acrylamidophenoxy)pyrimidine (6)

Step 1: Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline

-

To a solution of 4-amino-2-chlorophenol in a suitable solvent (e.g., DMF), add a base such as potassium carbonate.

-

Add 3-fluorobenzyl bromide dropwise at room temperature.

-

Stir the reaction mixture at 60 °C for 12 hours.

-

After completion of the reaction (monitored by TLC), pour the mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-chloro-4-(3-fluorobenzyloxy)aniline.

Step 2: Synthesis of 4-Chloro-6-(3-aminophenoxy)pyrimidine

-

To a solution of 3-aminophenol in a suitable solvent (e.g., anhydrous THF), add a strong base such as sodium hydride at 0 °C.

-

Stir the mixture for 30 minutes, then add a solution of 4,6-dichloropyrimidine in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract with an organic solvent.

-

Dry the organic layer, concentrate, and purify by column chromatography to obtain 4-chloro-6-(3-aminophenoxy)pyrimidine.

Step 3: Synthesis of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-aminophenoxy)pyrimidine

-